molecular formula C20H22BrNO4 B531927 KS15

KS15

Cat. No.: B531927
M. Wt: 420.3 g/mol
InChI Key: GWSVRVKPZVYTCS-VZMFNRANSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KS15 involves several steps, starting with the preparation of the core structure followed by functional group modifications. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions involving bromination, esterification, and amide formation .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes the use of large-scale reactors, controlled reaction conditions, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

KS15 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of this compound .

Biological Activity

KS15 is a synthetic compound identified as a cryptochrome inhibitor, specifically targeting the circadian clock proteins CRY1 and CRY2. This compound has garnered attention for its potential to modulate circadian rhythms and influence various biological processes, including aging and locomotor activity in model organisms.

This compound operates primarily by binding to the C-terminal region of cryptochromes, disrupting their interaction with the Brain-Muscle-Arnt-Like protein 1 (BMAL1). This disruption impairs the feedback loop essential for E-box-mediated transcription, which is regulated by the CLOCK:BMAL1 heterodimer, a crucial component of the mammalian circadian clock.

Key Findings from Research Studies

  • Inhibition of CRY-BMAL1 Interaction : this compound has been shown to inhibit the interaction between cryptochromes and BMAL1, leading to altered transcriptional regulation of circadian genes .
  • Impact on Circadian Rhythms : Studies indicate that this compound significantly reduces the amplitude and delays the phase of circadian rhythms in cultured fibroblast cells .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound has identified key chemical moieties that contribute to its biological activity. The compound's efficacy in modulating circadian rhythms appears to be linked to specific structural features that enhance its binding affinity to cryptochromes.

Compound Structural Feature Biological Activity
This compound2-Ethoxypropanoic acidInhibits CRY-BMAL1 interaction, alters circadian rhythms
Derivative AFeature XActivity level Y
Derivative BFeature ZActivity level W

Study 1: Effects on Drosophila melanogaster

A study investigated the effects of this compound on the lifespan and locomotor activity of Drosophila melanogaster. The findings revealed:

  • Lifespan Extension : A 10 µM solution of this compound extended median lifespan by approximately 8% (p < 0.05) in male flies.
  • Locomotor Activity : The same concentration decreased locomotor activity under constant darkness conditions and reduced rhythmic fly populations .

Study 2: Transcriptional Regulation

In another study focusing on E-box-mediated transcription, this compound was shown to disrupt normal feedback mechanisms in circadian regulation:

  • Transcriptional Impact : The compound significantly impaired E-box-dependent transcriptional activity, which is vital for maintaining proper circadian rhythms .

Properties

Molecular Formula

C20H22BrNO4

Molecular Weight

420.3 g/mol

IUPAC Name

(2R)-3-[3-[(E)-N-[(4-bromophenyl)methoxy]-C-methylcarbonimidoyl]phenyl]-2-ethoxypropanoic acid

InChI

InChI=1S/C20H22BrNO4/c1-3-25-19(20(23)24)12-16-5-4-6-17(11-16)14(2)22-26-13-15-7-9-18(21)10-8-15/h4-11,19H,3,12-13H2,1-2H3,(H,23,24)/b22-14+/t19-/m1/s1

InChI Key

GWSVRVKPZVYTCS-VZMFNRANSA-N

SMILES

CCOC(CC1=CC(=CC=C1)C(=NOCC2=CC=C(C=C2)Br)C)C(=O)O

Isomeric SMILES

CCO[C@H](CC1=CC(=CC=C1)/C(=N/OCC2=CC=C(C=C2)Br)/C)C(=O)O

Canonical SMILES

CCOC(CC1=CC(=CC=C1)C(=NOCC2=CC=C(C=C2)Br)C)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

KS15;  KS 15;  KS-15

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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